An In-depth Technical Guide to 2-Amino-4-chloro-5-fluoropyrimidine (CAS No: 155-10-2)
An In-depth Technical Guide to 2-Amino-4-chloro-5-fluoropyrimidine (CAS No: 155-10-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-chloro-5-fluoropyrimidine, also known as 4-Amino-2-chloro-5-fluoropyrimidine, is a fluorinated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, including the reactive chloro and amino groups on the pyrimidine core, make it a versatile building block for the synthesis of a wide array of biologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role as a key intermediate in the development of targeted cancer therapies, such as kinase inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Amino-2-chloro-5-fluoropyrimidine is presented in the table below. These properties are crucial for its handling, reaction setup, and purification.
| Property | Value | Reference |
| CAS Number | 155-10-2 | [1] |
| Molecular Formula | C₄H₃ClFN₃ | [1] |
| Molecular Weight | 147.54 g/mol | [1] |
| Appearance | White to light yellow crystalline powder | [2] |
| Melting Point | 193-197 °C | [2] |
| IUPAC Name | 2-chloro-5-fluoropyrimidin-4-amine | [1] |
| Synonyms | 4-Amino-2-chloro-5-fluoropyrimidine | [1] |
| Purity | >98.0% | [2][3] |
| Storage Temperature | Freezer | [3] |
Synthesis and Experimental Protocols
The synthesis of 4-Amino-2-chloro-5-fluoropyrimidine can be achieved through several routes. A common and effective method involves the chlorination and subsequent amination of a 5-fluorouracil derivative. Below is a detailed experimental protocol based on established literature.
Base-Catalyzed Synthesis from 5-Fluorouracil
This method involves a two-step process starting from the readily available 5-fluorouracil. The initial step is a chlorination reaction to form an intermediate, which is then aminated.
Experimental Protocol:
Step 1: Chlorination of 5-Fluorouracil [4]
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To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phosphorus oxychloride (POCl₃, 4 equivalents).
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At room temperature, add a catalytic amount of a suitable base (e.g., N,N-dimethylaniline).
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Slowly add 5-fluorouracil (1 equivalent) portion-wise to the stirred mixture. Control any exothermic reaction by using a water bath.
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After the addition is complete, stir the mixture at room temperature for 20 minutes.
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Gradually heat the reaction mixture to 106-110 °C and maintain this temperature for approximately 14 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, cool the mixture to room temperature.
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Carefully pour the reaction mixture into ice-cold water with vigorous stirring to quench the excess POCl₃. This will yield the chlorinated intermediate.
Step 2: Amination to Yield 4-Amino-2-chloro-5-fluoropyrimidine [4]
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The aqueous solution containing the chlorinated intermediate is then subjected to amination. This can be achieved by reacting with an ammonia solution.
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Adjust the pH of the solution to approximately 8 using a suitable base.
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Stir the resulting mixture for 15 minutes.
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The solid product, 4-Amino-2-chloro-5-fluoropyrimidine, will precipitate out of the solution.
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Collect the solid by filtration.
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Wash the filtered solid with water to remove any remaining impurities.
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Dry the product under vacuum to obtain the final compound.
Purification:
The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to achieve high purity.
Below is a DOT script for a Graphviz diagram illustrating the general synthesis workflow.
Spectral Data
The structural confirmation of 4-Amino-2-chloro-5-fluoropyrimidine is achieved through various spectroscopic techniques. The following table summarizes typical spectral data.
| Technique | Data |
| ¹H NMR | A singlet is typically observed around δ 8.85 ppm, corresponding to the proton on the pyrimidine ring.[4] |
| ¹³C NMR | Characteristic peaks for the carbon atoms of the pyrimidine ring are expected. |
| FTIR (KBr) | Key vibrational bands include N-H stretching of the amino group (around 3450 and 3360 cm⁻¹), C=N and C=C stretching of the pyrimidine ring, and C-F and C-Cl stretching. |
| Mass Spec (EI) | The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight. Fragmentation patterns would involve the loss of chlorine, fluorine, and parts of the pyrimidine ring. |
Applications in Drug Development
4-Amino-2-chloro-5-fluoropyrimidine is a crucial building block in the synthesis of several targeted therapeutic agents, most notably kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.
Role in Kinase Inhibitor Synthesis
The pyrimidine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors, interacting with the ATP-binding site of the kinase. The substituents on the pyrimidine ring of 4-Amino-2-chloro-5-fluoropyrimidine provide anchor points for building more complex molecules with high affinity and selectivity for specific kinases.
This intermediate is particularly important in the synthesis of inhibitors for:
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Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, drives the growth of certain cancers, including a subset of non-small cell lung cancer (NSCLC).
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Protein Kinase C (PKC): The PKC family of serine/threonine kinases is involved in various cellular processes, and their aberrant activity is implicated in cancer cell proliferation and survival.
Prominent examples of drugs synthesized using 4-Amino-2-chloro-5-fluoropyrimidine or its close derivatives include the ALK inhibitors Alectinib and Ceritinib .
Signaling Pathways of Therapeutic Targets
Understanding the signaling pathways in which the target kinases are involved is essential for rational drug design and for elucidating the mechanism of action of the synthesized inhibitors.
Oncogenic ALK fusion proteins lead to the constitutive activation of several downstream signaling cascades that promote cell proliferation, survival, and metastasis. Key pathways activated by ALK include:
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RAS-MAPK Pathway: Leads to cell proliferation.
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PI3K-AKT Pathway: Promotes cell survival by inhibiting apoptosis.
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JAK-STAT Pathway: Involved in cell growth and differentiation.
The following DOT script generates a diagram of the simplified ALK signaling pathway.
PKC isozymes are activated by diacylglycerol (DAG) and are central to pathways that regulate cell growth, differentiation, and apoptosis. In cancer, dysregulation of PKC signaling can contribute to uncontrolled cell proliferation and resistance to apoptosis. Key downstream effectors of PKC include other kinases and transcription factors that modulate gene expression related to cell cycle progression and survival.
The following DOT script generates a diagram of the simplified PKC signaling pathway.
Safety and Handling
4-Amino-2-chloro-5-fluoropyrimidine is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Amino-4-chloro-5-fluoropyrimidine is a high-value chemical intermediate with significant applications in the field of drug discovery. Its utility as a precursor for potent and selective kinase inhibitors underscores its importance in the development of targeted therapies for cancer and other diseases. A thorough understanding of its chemical properties, synthesis, and biological context is essential for researchers and scientists working to develop the next generation of innovative medicines.
